molecular formula C25H31ClN4O9S2 B15175048 Sultamicillin hydrochloride CAS No. 76203-99-1

Sultamicillin hydrochloride

Cat. No.: B15175048
CAS No.: 76203-99-1
M. Wt: 631.1 g/mol
InChI Key: JLBADLWTHWGGNE-CGAOXQFVSA-N
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Description

Sultamicillin hydrochloride is a mutual prodrug of ampicillin and sulbactam, which is used to treat infections caused by beta-lactamase-producing bacteria. It is an oral form of the penicillin antibiotic combination and is known for its effectiveness in treating bacterial infections of the upper and lower respiratory tract, kidneys, urinary tract, skin, and soft tissues .

Preparation Methods

Sultamicillin hydrochloride is synthesized by esterifying ampicillin and sulbactam. The preparation method involves the following steps:

Chemical Reactions Analysis

Scientific Research Applications

Sultamicillin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Sultamicillin hydrochloride works by releasing ampicillin and sulbactam into the system after absorption. Ampicillin prevents bacterial cell wall synthesis by binding to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Sulbactam inhibits beta-lactamase, an enzyme produced by bacteria that can inactivate ampicillin, thus extending the antibiotic’s spectrum of action .

Comparison with Similar Compounds

Sultamicillin hydrochloride is unique due to its combination of ampicillin and sulbactam, which provides a broader spectrum of antibacterial activity. Similar compounds include:

This compound stands out due to its oral bioavailability and effectiveness in treating a wide range of infections.

Properties

CAS No.

76203-99-1

Molecular Formula

C25H31ClN4O9S2

Molecular Weight

631.1 g/mol

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C25H30N4O9S2.ClH/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);1H/t14-,15-,16-,17+,18+,21-;/m1./s1

InChI Key

JLBADLWTHWGGNE-CGAOXQFVSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.Cl

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.Cl

Origin of Product

United States

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